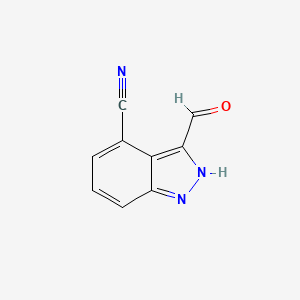

3-Formyl-1h-indazole-4-carbonitrile

Übersicht

Beschreibung

3-Formyl-1h-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1h-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formylating agents under acidic or basic conditions to form the indazole core, followed by further functionalization to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Formyl-1h-indazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: 3-Carboxy-1h-indazole-4-carbonitrile.

Reduction: 3-Hydroxymethyl-1h-indazole-4-carbonitrile.

Substitution: Various amides or esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including 3-formyl-1H-indazole-4-carbonitrile. These compounds have been evaluated for their inhibitory effects on cancer cell lines. For instance, a study demonstrated that certain indazole derivatives exhibited significant growth inhibition against UO-31 renal cancer cells, suggesting a promising avenue for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | UO-31 | X | Inhibition of farnesyltransferase activity |

Note: Specific IC50 values for this compound were not provided in the literature; further research is needed to establish these metrics.

Cannabinoid Receptor Modulation

Another significant application of indazole derivatives is their interaction with cannabinoid receptors. This compound has been identified as a potential CB1 receptor agonist, which could be beneficial in treating conditions like pain and inflammation. The binding affinity to cannabinoid receptors suggests that this compound could play a role in managing disorders mediated by the endocannabinoid system .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from simpler indazole derivatives. The development of hybrid compounds combining indazoles with other pharmacophores has been explored to enhance biological activity. For example, researchers have synthesized indazole-indolizine-triazine hybrids that show improved antitumor activity compared to their parent compounds .

Synthetic Route Example

A typical synthetic route for creating derivatives of this compound may involve:

- Formation of Indazole Core : Starting from appropriate phenolic precursors.

- Introduction of Formyl Group : Utilizing formylation techniques.

- Cyanation : Introducing the cyano group at the desired position.

Biological Evaluation

In a recent study, various indazole derivatives were tested for their antiproliferative effects against multiple cancer cell lines, including breast and prostate cancers. The results indicated that modifications to the indazole structure significantly influenced biological activity, with certain substitutions enhancing potency against specific cancer types .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that the presence of electron-withdrawing groups on the indazole ring enhances cytotoxicity in certain contexts. For example, the introduction of halogen atoms has been correlated with increased receptor binding affinity and improved therapeutic efficacy against cancer .

Wirkmechanismus

The mechanism of action of 3-Formyl-1h-indazole-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-3-carbaldehyde: Similar structure but lacks the nitrile group.

3-Formyl-1H-indole: Contains an indole core instead of an indazole core.

4-Cyano-1H-indazole: Similar structure but lacks the formyl group.

Uniqueness: 3-Formyl-1h-indazole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse functionalization. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Biologische Aktivität

3-Formyl-1H-indazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology, oncology, and virology.

Chemical Structure and Synthesis

This compound has the molecular formula . Its structure features an indazole ring fused with a formyl group and a carbonitrile functional group, which enhances its chemical reactivity and biological properties. The synthesis typically involves the cyclization of 2-aminobenzonitrile with formylating agents under acidic or basic conditions, followed by functionalization to introduce the formyl group at the 3-position.

The compound's biological activity is attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activities, potentially inhibiting pathways critical to cancer cell proliferation and microbial growth. For example, it may inhibit enzymes involved in nucleic acid synthesis or protein production, leading to bactericidal or anticancer effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 15.625 μM against Staphylococcus aureus .

| Microorganism | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 | Bactericidal |

| Enterococcus faecalis | 62.5–125 | Bactericidal |

| Escherichia coli | Varies | Bacteriostatic |

Antiviral Activity

In addition to its antibacterial properties, this compound derivatives have shown promise as antiviral agents. They have been evaluated for their efficacy against viruses such as influenza A and Coxsackie B4, with some compounds exhibiting IC50 values in the low micromolar range. This suggests a potential role in the development of antiviral therapeutics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds derived from it have been tested against multiple cancer cell lines using assays like MTT to assess cytotoxicity. Results indicate selective cytotoxicity towards cancer cells, with some derivatives capable of inducing apoptosis and inhibiting tumor growth in preclinical models.

Study on Antimicrobial Properties

A study published in MDPI highlighted the effectiveness of indazole derivatives against biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin. The results indicated that the mechanism involved inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

Study on Antiviral Efficacy

Another investigation focused on the antiviral properties of synthesized indazole derivatives against viral infections. The study reported that specific compounds significantly inhibited viral replication in cell cultures, highlighting their potential as therapeutic agents for treating viral diseases.

Eigenschaften

IUPAC Name |

3-formyl-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSWGCCMZUFBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629927 | |

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797804-56-9 | |

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.